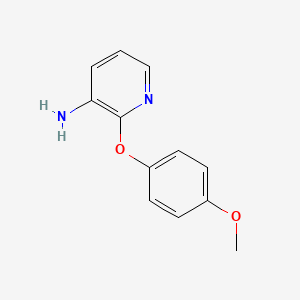

2-(4-Methoxyphenoxy)pyridin-3-amine

概要

説明

2-(4-Methoxyphenoxy)pyridin-3-amine is an organic compound with the molecular formula C12H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxyphenoxy group attached to a pyridin-3-amine structure, which contributes to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)pyridin-3-amine typically involves the reaction of 4-methoxyphenol with 3-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

2-(4-Methoxyphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

科学的研究の応用

Chemical Synthesis and Applications

2-(4-Methoxyphenoxy)pyridin-3-amine serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. It is often utilized as a reagent in synthetic pathways, including:

- Buchwald-Hartwig Amination : This method is instrumental for synthesizing N-aryl derivatives, which are significant in medicinal chemistry .

- Metal Complexation : Compounds like this compound are used as ligands in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and material science .

Biological Research Applications

The compound has shown promise in biological studies, particularly in the investigation of enzyme activities and cellular pathways. Specific applications include:

- Enzyme Inhibition Studies : The compound has been reported to inhibit various kinases, such as Bcr-Abl and glycogen synthase kinase 3 (GSK3), which are critical targets in cancer therapy .

- Neuropharmacology : Its derivatives have been explored for their potential as D3 dopamine receptor agonists, which may have implications for treating neuropsychiatric disorders . For instance, compounds derived from this structure have demonstrated selectivity for the D3 receptor while lacking activity at other dopamine receptors, making them suitable candidates for further development .

Pharmaceutical Development

The unique structure of this compound positions it as a lead compound in drug discovery. Notable therapeutic potentials include:

- Antidepressant Properties : Compounds similar to this compound have been linked to interactions with neurotransmitter systems that could lead to antidepressant effects.

- Anticancer Activity : Research indicates that certain derivatives can inhibit tumor growth through specific molecular pathways, suggesting their utility as anticancer agents.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

- Kinase Inhibition : A study demonstrated that N-aryl derivatives of pyrimidin-2-amines exhibited significant inhibitory activity against Bcr-Abl kinase, showcasing their potential as targeted cancer therapies .

- Dopamine Receptor Agonism : Research into D3 dopamine receptor agonists revealed that modifications to the methoxyphenyl group enhanced potency significantly, indicating that structural variations can lead to improved therapeutic profiles .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in Buchwald-Hartwig amination reactions |

| Biological Research | Enzyme inhibition studies | Inhibits kinases like Bcr-Abl and GSK3 |

| Pharmaceutical Development | Potential antidepressant and anticancer agents | Exhibits neuroprotective effects and tumor inhibition |

作用機序

The mechanism of action of 2-(4-Methoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

類似化合物との比較

Similar Compounds

2-(4-Hydroxyphenoxy)pyridin-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.

2-(4-Chlorophenoxy)pyridin-3-amine: Contains a chlorine atom instead of a methoxy group.

2-(4-Nitrophenoxy)pyridin-3-amine: Features a nitro group in place of the methoxy group.

Uniqueness

2-(4-Methoxyphenoxy)pyridin-3-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

生物活性

2-(4-Methoxyphenoxy)pyridin-3-amine, also known as CAS No. 170440-07-0, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 216.24 g/mol. The compound features a pyridine ring substituted with a methoxyphenoxy group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Buchwald-Hartwig amination technique. This method utilizes palladium catalysts to facilitate the formation of aryl amines from aryl halides and amines under optimized conditions. The general approach yields moderate to good results, typically ranging from 27% to 82% depending on the specific reaction conditions used .

Anticancer Properties

Recent studies have demonstrated that compounds bearing similar structural motifs to this compound exhibit notable anticancer activities. For instance:

- Inhibition of Cancer Cell Proliferation : Compounds with a phenoxy group have shown enhanced activity against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma). One derivative demonstrated an IC50 value of , indicating significant cytotoxicity against these cells .

- Mechanism of Action : The anticancer effects are often attributed to mechanisms such as cell cycle arrest and induction of apoptosis. For example, studies indicated that certain derivatives could interfere with the G1 phase of the cell cycle and induce apoptosis in a dose-dependent manner .

Enzyme Inhibition

Additionally, compounds structurally related to this compound have been shown to inhibit various kinases and receptors:

- Kinase Inhibition : These compounds exhibit enzyme inhibitory activities against kinases like Bcr-Abl and glycogen synthase kinase (GSK3), which are critical targets in cancer therapy .

- Receptor Modulation : Some derivatives act as positive allosteric modulators for metabotropic glutamate receptors (mGluR), influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .

Study on Anticancer Activity

In a case study involving a series of phenoxy-substituted pyridine derivatives, researchers found that modifications at the phenoxy position significantly impacted the biological activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.25 ± 2.5 | Apoptosis induction |

| Compound B | Huh7 | 5.67 ± 0.57 | G1 phase arrest |

| Compound C | A549 | 8.50 ± 1.0 | Inhibition of proliferation |

This table highlights the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

Summary of Findings

The biological activity of this compound is characterized by its potential as an anticancer agent and enzyme inhibitor. Its structural features contribute significantly to its pharmacological properties, making it a candidate for further research in drug development.

特性

IUPAC Name |

2-(4-methoxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-4-6-10(7-5-9)16-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHHURQEIGRWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。